1,4-Benzenedicarboxamide, N,N'-bis(2-mercaptoethyl)-
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Overview
Description
1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- is a compound known for its unique chemical structure and properties. It is a lipophilic thiol agent synthesized from natural chemicals and has high affinity for heavy metals such as mercury, cadmium, and lead . This compound is particularly significant in the field of environmental chemistry and toxicology due to its ability to chelate heavy metals and reduce their concentrations in polluted environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- typically involves the reaction of 1,4-benzenedicarboxylic acid with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol groups from disulfides.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include disulfides from oxidation, regenerated thiols from reduction, and substituted amides from nucleophilic substitution .
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Studied for its potential to protect cells from heavy metal-induced toxicity.
Medicine: Investigated for its therapeutic potential in treating heavy metal poisoning.
Industry: Utilized in environmental remediation to clean up polluted water and soil
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- involves its ability to bind to heavy metals through its thiol groups. This binding forms stable complexes with metals like mercury, cadmium, and lead, which can then be removed from the environment or biological systems. The compound also exhibits antioxidant properties, protecting cells from oxidative stress induced by heavy metals .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-mercaptoethyl) isophthalamide: Another thiol-based chelating agent with similar properties.
Dimercaptosuccinic acid (DMSA): A commonly used chelating agent for heavy metal detoxification.
Deferiprone (DFP): An iron chelator used in the treatment of iron overload disorders
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- is unique due to its high lipophilicity, which allows it to penetrate biological membranes and effectively chelate intracellular heavy metals. Its dual functionality as a chelator and antioxidant makes it a promising candidate for therapeutic applications in heavy metal poisoning and neuroprotection .
Properties
CAS No. |
143726-90-3 |
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Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-sulfanylethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-5-7-17)9-1-2-10(4-3-9)12(16)14-6-8-18/h1-4,17-18H,5-8H2,(H,13,15)(H,14,16) |
InChI Key |
JRESYFJMBVQSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS)C(=O)NCCS |
Origin of Product |
United States |
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